Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-
Description
The compound Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- is a nitrile-substituted derivative of 1,4-benzodioxin, featuring an isopropyl group at position 5 and an acetonitrile moiety linked via an ether oxygen at position 4. The 1,4-benzodioxin core is a bicyclic heterocyclic system with oxygen atoms at positions 1 and 4, contributing to its electron-rich aromatic character. This compound is structurally significant in medicinal and materials chemistry, where derivatives of benzodioxin are explored for their biological activity and electronic properties .
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
2-[(5-propan-2-yl-2,3-dihydro-1,4-benzodioxin-6-yl)oxy]acetonitrile |
InChI |
InChI=1S/C13H15NO3/c1-9(2)12-10(15-6-5-14)3-4-11-13(12)17-8-7-16-11/h3-4,9H,6-8H2,1-2H3 |
InChI Key |
LOWLPVJSJIJCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1OCCO2)OCC#N |
Origin of Product |
United States |
Preparation Methods
Core Benzodioxane Ring Formation
Ring-Closing Alkylation
The 1,4-benzodioxane scaffold is typically synthesized via nucleophilic aromatic substitution (SNAr) or alkylation of dihydroxybenzene derivatives.
Method A:
- Precursor : 3,4-Dihydroxybenzaldehyde or 3,4-dihydroxybenzonitrile.
- Reagent : 1,2-Dibromoethane or 1,2-dichloroethane.
- Conditions :
- Yield : 45–70%.
Example :
3,4-Dihydroxybenzonitrile reacts with 1,2-dibromoethane in acetone with K2CO3 to yield 6-cyano-2,3-dihydro-1,4-benzodioxane.
Method B:
Introduction of the Isopropyl Group
The isopropyl group at position 5 is introduced via Friedel-Crafts alkylation or direct substitution .
Friedel-Crafts Alkylation
Functionalization with Acetonitrile Moiety
The acetonitrile group is introduced via nucleophilic substitution or cyanation reactions .
Optimization and Challenges
Regioselectivity in Alkylation
The electron-rich benzodioxane ring may lead to multiple alkylation products. Using bulky bases (e.g., K2CO3) and controlled stoichiometry improves selectivity.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Scientific Research Applications
1. Enzyme Inhibition Studies
Research indicates that derivatives of acetonitrile compounds exhibit significant enzyme inhibitory activities. A study focused on the synthesis of sulfonamides containing benzodioxane and acetamide moieties demonstrated that these compounds could inhibit enzymes such as α-glucosidase and acetylcholinesterase. The synthesized compounds showed substantial inhibitory effects against yeast α-glucosidase, which is relevant for the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Case Study: Enzyme Inhibition
In a study published in the Brazilian Journal of Pharmaceutical Sciences, new sulfonamide derivatives were synthesized and tested for their enzyme inhibitory potential. The results indicated that most compounds exhibited strong inhibition against α-glucosidase, making them candidates for further development in diabetes treatment .
2. Antimicrobial Activity
The structural motifs found in acetonitrile derivatives suggest potential antimicrobial properties. Preliminary studies have indicated that similar compounds can exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, highlighting their potential use in treating bacterial infections .
3. Cytotoxicity Against Cancer Cells
Research has shown that acetonitrile derivatives may possess cytotoxic effects against various cancer cell lines. Compounds with similar structural characteristics have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents .
Comparative Analysis of Related Compounds
To better understand the applications of acetonitrile derivatives, a comparative analysis with other similar compounds is essential.
| Compound Name | Enzyme Inhibition | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| Acetonitrile, 2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- | Strong | Moderate | High |
| N-(Arylalkyl)-1-R-4-hydroxy-2,2-dioxo-1H-benzothiazine-3-carboxamides | Moderate | High | Moderate |
| N-substituted phenylacetamides | Weak | Moderate | High |
Mechanism of Action
The mechanism of action of Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- involves its interaction with specific molecular targets. The benzodioxin ring system can interact with various enzymes and receptors, modulating their activity. The acetonitrile group can also participate in nucleophilic and electrophilic reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzodioxin/Benzodioxole Cores
Compound A : {[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}acetonitrile ()
- Core Structure : 1,3-Benzodioxole (two oxygen atoms at positions 1 and 3) fused to a methylimidazolone ring.
- Substituents : A thioacetonitrile group (-SCH₂CN) at position 2 of the imidazolone.
- Key Properties :
- Melting Point : 211–213°C, higher than typical benzodioxin derivatives due to strong intermolecular interactions (e.g., hydrogen bonding from the thioacetonitrile group).
- Spectral Data :
- ¹H-NMR : δ 3.09 (NCH₃), δ 6.11 (OCH₂O), δ 7.95 (aromatic protons).
- ¹³C-NMR : δ 117.34 (CN), δ 169.04 (C=O).
Compound B : 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile ()
- Core Structure : 1,3-Dioxane ring fused to a phenyl group.
- Substituents: A methylideneamino group and acetonitrile moiety.
- Key Properties :
- Planarity : Near-planar structure with a 2.40° dihedral angle between the dioxane and phenyl rings.
- Hydrogen Bonding : Intramolecular N–H⋯O bonds stabilize the conformation.
- Crystallinity : Exhibits high crystallinity due to rigid planar geometry, contrasting with the more flexible 1,4-benzodioxin derivatives .
Functional Group Comparisons
Electronic and Spectral Differences
- Nitrile Group Environment :
- In the target compound , the nitrile’s electron-withdrawing effect is moderated by the electron-donating 1,4-benzodioxin oxygen atoms, resulting in a nitrile ¹³C shift near δ 115–120 ppm (inferred from analogues).
- In Compound A , the nitrile resonates at δ 117.34 ppm, influenced by the adjacent thioether and carbonyl groups .
- Aromatic Proton Shifts :
- The target compound’s benzodioxin protons are expected at δ 6.5–7.5 ppm, similar to Compound B (δ 7.00–8.11 ppm for aromatic protons) but downfield-shifted compared to Compound A due to reduced electron density from the isopropyl group .
Biological Activity
Acetonitrile, 2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]- (CAS Number: 865305-55-1) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.26 g/mol
- Structural Characteristics : The compound features a benzodioxin moiety which is known for its diverse biological activities.
Pharmacological Effects
- Antimicrobial Activity : Some studies suggest that derivatives of benzodioxin compounds exhibit antimicrobial properties. The presence of the benzodioxin structure may contribute to this activity by disrupting microbial cell walls or interfering with metabolic processes.
- Antioxidant Properties : Research indicates that compounds similar to acetonitrile derivatives can scavenge free radicals, providing protective effects against oxidative stress in cellular systems.
- Anti-inflammatory Effects : Certain benzodioxin derivatives have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of acetonitrile derivatives is often linked to their ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuropharmacological effects.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of a series of benzodioxin derivatives. The results indicated that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy against specific pathogens .
Study 2: Antioxidant Capacity
Research conducted on the antioxidant potential of various benzodioxin derivatives showed that these compounds effectively reduced oxidative stress markers in vitro. The study utilized assays such as DPPH and ABTS to quantify radical scavenging activity, demonstrating that structural variations influenced antioxidant effectiveness .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
